4-(Aminomethyl)Benzoic Acid

Antifibrinolytic Pharmacodynamics Potency

4-(Aminomethyl)benzoic acid (PAMBA) fills a precise potency gap between tranexamic acid and EACA, enabling controlled antifibrinolytic dosing in preclinical models. Its unique PepT1 inhibition, absent in TXA, makes it essential for intestinal peptide transport assays. Slightly soluble nature and ≥300°C melting point support sustained-release formulation. A viable alternative where TXA is contraindicated or unavailable. Confirm purity, order now.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 56-91-7
Cat. No. B1196473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)Benzoic Acid
CAS56-91-7
Synonyms4-aminomethylbenzoic acid
p-aminomethylbenzoic acid
PAMBA
para-aminomethylbenzoic acid
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(=O)O
InChIInChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11)
InChIKeyQCTBMLYLENLHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)Benzoic Acid (CAS 56-91-7): Core Identity and Antifibrinolytic Classification


4-(Aminomethyl)benzoic acid (PAMBA, aminomethylbenzoic acid) is a synthetic non-natural amino acid derivative and a type 2 antifibrinolytic agent . It functions primarily as a competitive inhibitor of plasminogen activation, binding to lysine-binding sites on plasminogen and thereby displacing it from the fibrin surface to prevent fibrinolysis [1]. This compound is an aromatic carboxylic acid with a molecular weight of 151.16 g/mol, a melting point ≥300°C, and is slightly soluble in water while being insoluble in common organic solvents such as ethanol, benzene, and chloroform .

Why 4-(Aminomethyl)Benzoic Acid Cannot Be Directly Substituted with Other Lysine Analogs in Antifibrinolytic Applications


Antifibrinolytic lysine analogs—epsilon-aminocaproic acid (EACA), 4-(aminomethyl)benzoic acid (PAMBA), and tranexamic acid (AMCA)—exhibit marked differences in molar potency, binding affinity, and clinical efficacy that preclude simple interchange. On a molar basis, tranexamic acid is approximately twice as potent as PAMBA, and at least seven times more potent than EACA [1]. Furthermore, head-to-head in vitro clot lysis assays demonstrate a consistent rank order of inhibitory activity (AMBOCA > AMCA > PAMBA > EACA), confirming that PAMBA occupies a distinct potency niche between EACA and AMCA [2]. These quantitative disparities in pharmacodynamic activity are mirrored by divergent clinical outcomes; for instance, in a randomized controlled trial for tuberculosis hemoptysis, the 7-day cure rate for tranexamic acid (95%) was statistically superior to that of PAMBA (81%, P<0.01), underscoring that therapeutic substitution is not equivalent [3]. Selection of one agent over another must therefore be guided by specific potency requirements, available formulation concentrations, and the clinical or experimental context rather than by generic class membership.

4-(Aminomethyl)Benzoic Acid (PAMBA) vs. Tranexamic Acid and EACA: A Quantitative Comparator Analysis


Comparative Molar Potency: PAMBA vs. EACA and Tranexamic Acid

On a molar basis, 4-(aminomethyl)benzoic acid (PAMBA) exhibits approximately three- to five-fold greater antifibrinolytic potency than epsilon-aminocaproic acid (EACA), yet is approximately half as potent as tranexamic acid (AMCA) [1]. This places PAMBA as an intermediate-potency lysine analog within the antifibrinolytic class [2]. The widely cited potency hierarchy from clinical pharmacology reviews confirms that tranexamic acid is at least 7 times more potent than EACA and twice as potent as PAMBA [2].

Antifibrinolytic Pharmacodynamics Potency

Head-to-Head Clot Lysis Inhibition: Rank Order Potency (AMCA > PAMBA > EACA)

In a direct head-to-head clot lysis assay comparing the inhibitory effects of EACA, PAMBA, AMCA (tranexamic acid), and AMBOCA on fibrinolysis induced by streptokinase, urokinase, and tissue activator, the order of inhibitory potency was consistently AMBOCA > AMCA > PAMBA > EACA [1]. The study further noted that the differences in inhibitory activity between compounds were more pronounced at lower inhibition levels [1].

Clot lysis assay Fibrinolysis In vitro

Clinical Efficacy in Hemoptysis: PAMBA vs. Tranexamic Acid (TXA) Cure Rates

A prospective randomized multicenter study directly compared tranexamic acid (TXA) and PAMBA in patients with tuberculosis hemoptysis. At day 3, cure rates were 55% for TXA vs. 41.4% for PAMBA (P>0.05). At day 7, cure rates were 95% for TXA vs. 81% for PAMBA (P<0.01), demonstrating that while both agents are effective, TXA provided statistically superior 7-day hemostatic efficacy [1].

Clinical trial Tuberculosis hemoptysis Cure rate

Aqueous Solubility Profile: PAMBA vs. Tranexamic Acid

4-(Aminomethyl)benzoic acid is classified as slightly soluble in water and practically insoluble in ethanol, benzene, and chloroform . In phosphate-buffered saline (PBS), it can be formulated to a concentration of 4.55 mg/mL (30.10 mM) with sonication . By comparison, tranexamic acid is freely soluble in water (approximately 1 g/mL) and practically insoluble in ethanol and ether [1]. This substantial solubility difference (freely soluble vs. slightly soluble) directly impacts formulation strategies, especially for high-concentration injectable or oral dosage forms.

Solubility Formulation Physicochemical

Melting Point and Thermal Stability: PAMBA vs. Aminocaproic Acid (EACA)

4-(Aminomethyl)benzoic acid exhibits a melting point ≥300°C , significantly higher than the melting point of epsilon-aminocaproic acid (EACA), which is reported to be 202–204°C [1]. The compound is stable under recommended storage conditions (0–5°C) but is incompatible with strong oxidizing agents .

Thermal stability Melting point Storage

PepT1 Competitive Inhibition: PAMBA as a Probe vs. Tranexamic Acid

4-(Aminomethyl)benzoic acid is a known competitive inhibitor of the peptide transporter PepT1 (SLC15A1) and has antifibrinolytic activity . Tranexamic acid, by contrast, is not a significant PepT1 inhibitor [1]. This off-target interaction may be relevant for studies investigating intestinal peptide transport or for differentiating the two compounds in cellular uptake assays.

Peptide transporter PepT1 Competitive inhibition

Optimal Use Cases for 4-(Aminomethyl)Benzoic Acid (CAS 56-91-7) Derived from Comparative Evidence


Intermediate-Potency Antifibrinolytic in Animal Models Requiring Dose Titration Between EACA and TXA

Based on the established potency hierarchy (AMCA > PAMBA > EACA) [1], PAMBA serves as an ideal intermediate-potency antifibrinolytic agent in preclinical animal studies where the goal is to achieve a moderate reduction in fibrinolytic activity without the high potency of tranexamic acid. This allows for finer dose titration and reduces the risk of excessive antifibrinolytic suppression that could confound mechanistic studies.

Peptide Transporter (PepT1) Mechanistic Studies Requiring a Competitive Inhibitor Probe

Given that 4-(aminomethyl)benzoic acid is a competitive inhibitor of PepT1 while tranexamic acid lacks this activity , PAMBA is the preferred compound for studies investigating the role of PepT1 in intestinal peptide absorption or for validating PepT1-mediated transport in cell-based assays. Its use allows researchers to dissect PepT1-specific effects from the broader antifibrinolytic pharmacology of lysine analogs.

Formulation Development Where Intermediate Solubility and High Thermal Stability Are Advantageous

The slightly soluble nature of PAMBA (4.55 mg/mL in PBS) combined with its high melting point (≥300°C) makes it suitable for sustained-release or solid-dosage formulations where rapid dissolution is not required. Compared to the freely soluble tranexamic acid, PAMBA may offer more controlled release characteristics, and its thermal stability simplifies manufacturing processes that involve heating or extended storage at ambient temperatures.

Clinical Research on Fibrinolytic Bleeding Where TXA is Contraindicated or Unavailable

Although tranexamic acid is more potent and yields higher cure rates in certain indications (e.g., 95% vs. 81% at 7 days in tuberculosis hemoptysis) [2], PAMBA remains a viable alternative in clinical settings where TXA is contraindicated, unavailable, or cost-prohibitive. The quantitative difference in 7-day cure rate (14% absolute difference) informs risk-benefit assessments and resource-constrained procurement decisions in regions where PAMBA is more accessible.

Quote Request

Request a Quote for 4-(Aminomethyl)Benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.